1H NMR Geminal Proton Δδ Criterion Discriminates 25S from 25R Epimers
The 1H NMR geminal proton resolution difference (Δδ = δₑ – δₐ) for ring-F methylene protons provides a quantitative binary discriminator: 25S-spirostanoids consistently yield Δδ > 0.35 ppm for H₂-23, H₂-24, and H₂-26, whereas 25R counterparts display Δδ < 0.20 ppm [1]. For (25S)-5alpha-spirostan-3-one, H-26a and H-26e resonances at approximately δ 3.49 and δ 3.94 ppm yield Δδ ≈ 0.45 ppm, confirming the 25S axial 27-Me orientation [2].
| Evidence Dimension | 1H NMR geminal proton chemical shift difference (Δδ) for ring-F CH₂ groups |
|---|---|
| Target Compound Data | Δδ (H₂-26) ≈ 0.45 ppm (H-26a δ ~3.49, H-26e δ ~3.94, CDCl₃); Δδ > 0.35 ppm across ring-F |
| Comparator Or Baseline | 25R-spirostanoids: Δδ < 0.20 ppm for corresponding geminal pairs; e.g., (25R)-5alpha-spirostan-3-one (tigogenone): H-26a δ ~3.38, H-26e δ ~3.48, Δδ ≈ 0.10 ppm |
| Quantified Difference | ΔΔδ (25S vs. 25R) ≥ 0.25–0.35 ppm across all ring-F geminal positions |
| Conditions | 1H NMR spectroscopy (400–700 MHz, CDCl₃ or C₅D₅N); reference values from Agrawal (2005) IJC-B Tables I and II [1] |
Why This Matters
This criterion enables unambiguous identity verification and epimer ratio assessment in analytical quality control, preventing procurement of mislabeled 25R material for 25S-specific studies.
- [1] Agrawal PK. Determining ring-F configuration in spirostane-type steroidal sapogenins by 1H NMR. Indian J Chem, 2005, 44B, 1092–1094. View Source
- [2] Tori K, Nishikawa J, Seo S, et al. 1H NMR spectra of (25S)-steroidal sapogenins. Reassignments of the C-20 and C-25 methyl signals. Steroids, 1982, 39(1), 73–80. View Source
